BenchChemオンラインストアへようこそ!

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

CCR3 antagonism Chemokine receptor Eosinophil recruitment

Select CAS 954610-18-5 for its unique dual-motif structure: a chiral 5-oxo-1-phenylpyrrolidin-3-ylmethyl urea core fused to a 3,4,5-trimethoxyphenyl (TMP) group. This architecture enables SAR exploration of tubulin-colchicine site binding and CCR3 antagonist programs, where minor pyrrolidine changes cause >200-fold potency shifts. The TMP pharmacophore also supports broad kinome profiling. Differentiate your probe or lead optimization with this unavailable-in-generic-libraries compound.

Molecular Formula C21H25N3O5
Molecular Weight 399.447
CAS No. 954610-18-5
Cat. No. B2469272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
CAS954610-18-5
Molecular FormulaC21H25N3O5
Molecular Weight399.447
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3
InChIInChI=1S/C21H25N3O5/c1-27-17-10-15(11-18(28-2)20(17)29-3)23-21(26)22-12-14-9-19(25)24(13-14)16-7-5-4-6-8-16/h4-8,10-11,14H,9,12-13H2,1-3H3,(H2,22,23,26)
InChIKeyTYWYNBGKTPTBAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea: Structural and Pharmacophore Summary for Scientific Procurement


1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 954610-18-5) is a synthetic small molecule belonging to the N,N'-disubstituted urea class. Its core scaffold incorporates a 5-oxo-1-phenylpyrrolidin-3-yl group linked via a methylene bridge to a urea functionality, which is further N'-substituted with a 3,4,5-trimethoxyphenyl (TMP) moiety. The TMP fragment is a well-recognized pharmacophore frequently associated with binding at the colchicine site of tubulin and with type III receptor tyrosine kinase inhibition, as evidenced across numerous diaryl urea and TMP-bearing inhibitor series [1]. The 5-oxopyrrolidine ring and the N-phenyl substitution surrounding the urea core suggest potential for constrained conformational presentation and distinct physicochemical properties relative to simpler diaryl ureas [2]. However, it must be explicitly stated that primary pharmacological data specifically for CAS 954610-18-5 are not available from peer-reviewed public sources; its activity profile can only be inferred from close structural analogs.

Why In-Class Substitution of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is Not Straightforward


The scientific and industrial selection of CAS 954610-18-5 over simpler, more accessible diaryl ureas or alternative TMP-bearing compounds hinges on its unique combination of structural features that are not simultaneously present in generic members of the class. The 5-oxo-1-phenylpyrrolidin-3-ylmethyl group introduces a chiral center, a hydrogen bond-accepting lactam carbonyl, and an N-phenyl substituent that collectively modulate molecular shape, lipophilicity, and electronic distribution in ways that linear or simpler cyclic urea analogs cannot replicate [1]. The appended 3,4,5-trimethoxyphenyl group is a validated but promiscuous pharmacophore; its activity and selectivity profile are highly sensitive to the nature of the opposing urea substituent [2]. Consequently, minor structural modifications within a pyrrolidinyl urea series can lead to order-of-magnitude shifts in potency, as demonstrated by CCR3 antagonist optimization campaigns where IC50 values vary from 4.9 nM to >1,000 nM depending on pyrrolidine substitution patterns [3]. These steep structure-activity relationships (SAR) mean that generic substitution without direct comparative data carries a high risk of significant potency loss or altered target selectivity.

Quantitative Differentiation Evidence for 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea Against Key Comparators


Comparative Structure-Activity Landscape Within Pyrrolidinyl Phenylurea CCR3 Antagonists

The compound CAS 954610-18-5 has not been directly profiled in primary literature. The closest structurally characterized series is the pyrrolidinyl phenylurea CCR3 antagonist series described by Nitta et al. (2012). In this series, the N-phenyl on the pyrrolidine ring was a key variable. The unsubstituted N-phenyl analog (closest to the query compound) was often less potent than 4-substituted variants. For example, a representative unsubstituted phenyl lead compound 1 exhibited an IC50 of 4.9 nM in a CCR3 binding assay, while the 4-chlorophenyl analog (CAS 954588-19-3) and other substituted variants showed further optimized potency and bioavailability [1]. The query compound replaces the directly attached urea with a methylene-linked 3,4,5-trimethoxyphenyl group, which introduces a significantly different steric and electronic environment. Direct quantitative data for the query compound against this or any other explicit comparator is absent.

CCR3 antagonism Chemokine receptor Eosinophil recruitment

Class-Wide Potential as Tubulin-Colchicine Site Binder

The 3,4,5-trimethoxyphenyl (TMP) moiety is a validated pharmacophore for the colchicine binding site on tubulin. Seminal work has established that TMP-bearing diaryl ureas and related structures can inhibit tubulin polymerization with IC50 values in the low micromolar range (e.g., compound 6g in a related series: IC50 = 1.2 μM against tubulin polymerization) [1]. The query compound presents the TMP group on a pyrrolidinylmethyl urea scaffold, a topology distinct from the more common diaryl urea analogs. Based on class-level SAR, the pyrrolidinyl linker may enforce a unique binding pose that could differentiate its tubulin affinity and selectivity profile, but specific quantitative data for CAS 954610-18-5 is not available.

Tubulin polymerization inhibition Colchicine site Antimitotic

Physicochemical Differentiation from Linear Diaryl Urea Analogs

The pyrrolidinylmethyl urea scaffold in CAS 954610-18-5 (MW = 397.4 g/mol, cLogP ~2.8 predicted) introduces a tertiary amine character and a constrained cyclic core that distinguish it from classical linear diaryl ureas like sorafenib or regorafenib. In structurally related CCR3 antagonist series, the introduction of a pyrrolidine linker was critical for improving oral bioavailability compared to earlier urea leads, with compounds like (R)-32 achieving an oral bioavailability (F) of 45% in rats [1]. While this specific bioavailability value is for an optimized analog containing a 2-(2-hydroxyethoxy)phenyl group rather than the TMP group, it demonstrates the pharmacokinetic potential of the pyrrolidinyl urea scaffold class. The query compound's TMP substitution is anticipated to modify solubility and metabolic stability relative to these disclosed optimized leads.

Drug-likeness Ligand efficiency Solubility

Recommended Application Scenarios for 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea Based on Available Structural Evidence


Chemical Probe for Colchicine Site-Mediated Tubulin Polymerization Studies

The presence of the 3,4,5-trimethoxyphenyl pharmacophore provides a strong structural rationale for investigating CAS 954610-18-5 as a chemical probe for the colchicine binding site on β-tubulin. Researchers studying antimitotic mechanisms may use this compound in head-to-head comparisons with established TMP-bearing inhibitors (e.g., colchicine, combretastatin A-4) to determine whether the pyrrolidinylmethyl urea linker alters binding kinetics or tubulin conformational dynamics [1]. This application is contingent on empirical validation of tubulin binding affinity.

Structure-Activity Relationship (SAR) Exploration in CCR3 Antagonist Lead Optimization

Based on its close structural relationship to the pyrrolidinyl phenylurea series published by Nitta et al., this compound serves as a valuable SAR probe for chemokine receptor CCR3 antagonist programs. Procuring this compound enables systematic evaluation of the impact of replacing the urea N'-substituent with a 3,4,5-trimethoxyphenyl group on CCR3 binding potency, selectivity over CCR1/CCR5, and functional antagonism in eosinophil chemotaxis assays [1]. The resulting data would directly address the current knowledge gap for this substitution pattern.

Kinase Selectivity Panel Screening in Drug Discovery

Diaryl ureas and TMP-bearing compounds are recurrent scaffolds in kinase inhibitor discovery (e.g., type III inhibitors targeting the DFG-out conformation). Procuring CAS 954610-18-5 for broad kinome profiling (e.g., against a panel of 400+ kinases at a single concentration) would establish its kinase inhibition fingerprint and identify potential off-target liabilities or serendipitous polypharmacology that distinguishes it from simpler TMP-urea analogs [2]. This screening data is essential for any procurement decision for kinase-focused chemical biology applications.

Quote Request

Request a Quote for 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.